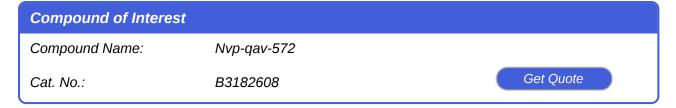


Application Notes and Protocols for Treating Patient-Derived Cells with Branaplam

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Branaplam (formerly LMI070 or NVS-SM1) is an orally bioavailable small molecule that functions as a splicing modulator.[1][2] Initially developed for the treatment of Spinal Muscular Atrophy (SMA), it was later investigated for Huntington's Disease (HD).[1][3] Although clinical development for both indications has been discontinued, branaplam remains a valuable tool for in vitro studies involving patient-derived cells to investigate splicing modulation and its effects on disease-relevant proteins.[4][5]

These application notes provide a comprehensive overview and detailed protocols for treating patient-derived cells with branaplam, focusing on its application in Huntington's Disease models.

Mechanism of Action

Branaplam's mechanism of action differs depending on the target gene.

• In Spinal Muscular Atrophy (SMA): Branaplam promotes the inclusion of exon 7 in the SMN2 pre-messenger RNA (pre-mRNA).[6][7][8] It achieves this by stabilizing the transient double-stranded RNA structure formed between the SMN2 pre-mRNA and the U1 small nuclear ribonucleoprotein (snRNP) complex, a key component of the spliceosome.[6][9] This action



results in the production of a full-length and functional Survival of Motor Neuron (SMN) protein.

• In Huntington's Disease (HD): Branaplam induces the inclusion of a cryptic "pseudoexon" within the huntingtin (HTT) pre-mRNA.[2][10][11] The inclusion of this pseudoexon introduces a premature termination codon, leading to the degradation of the HTT mRNA transcript via the nonsense-mediated decay (NMD) pathway.[2][10] This ultimately results in a dose-dependent reduction of both total and mutant huntingtin protein levels.[12][13]

Data Presentation: Efficacy of Branaplam in Patient-Derived Cells

The following tables summarize the quantitative data from studies on the effect of branaplam on patient-derived cells.

Table 1: Dose-Dependent Reduction of Huntingtin (HTT) Protein in Huntington's Disease Patient-Derived Cells

Cell Type	Treatment Duration	Branaplam Concentrati on	Total HTT Reduction (%)	Mutant HTT Reduction (%)	Reference
Fibroblasts	72 hours	1 nM	~25%	~25%	[12][13]
10 nM	~50%	~50%	[12][13]		
100 nM	~75%	~75%	[12][13]	_	
iPSCs	72 hours	1 nM	~20%	~20%	[12][13]
10 nM	~45%	~45%	[12][13]		
100 nM	~70%	~70%	[12][13]	-	
Cortical Progenitors	72 hours	1 nM	~15%	~15%	[12][13]
10 nM	~40%	~40%	[12][13]		_
100 nM	~65%	~65%	[12][13]	-	



Note: The IC50 for HTT lowering was consistently below 10 nM across these cell types.[12]

Table 2: Effect of Branaplam on SMN2 Splicing in Spinal Muscular Atrophy Patient-Derived Cells

Cell Type	Treatment Duration	Branaplam Concentration	Effect	Reference
SMA Type I Patient Fibroblasts	24 hours	10 nM	Increased inclusion of exon 7 in SMN2 mRNA	[14]

Experimental Protocols

Protocol 1: General Culture and Treatment of Patient-Derived Fibroblasts and iPSCs with Branaplam

This protocol is adapted from methodologies used in studies investigating branaplam's effect on HD patient-derived cells.[12][14]

Materials:

- Patient-derived fibroblasts or induced pluripotent stem cells (iPSCs)
- Appropriate cell culture medium (e.g., DMEM for fibroblasts, mTeSR1 for iPSCs)
- Fetal Bovine Serum (FBS), if required for the cell type
- Penicillin-Streptomycin solution
- Branaplam (powder or stock solution)
- Dimethyl sulfoxide (DMSO)
- Cell culture plates (e.g., 6-well or 12-well plates)
- Incubator (37°C, 5% CO2)



- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cell counting apparatus (e.g., hemocytometer or automated cell counter)

Procedure:

- Cell Culture:
 - Culture patient-derived fibroblasts or iPSCs according to standard protocols. For fibroblasts, use DMEM supplemented with 10-15% FBS and 1% Penicillin-Streptomycin. For iPSCs, use mTeSR1 medium on a suitable matrix (e.g., Matrigel).
 - Maintain cells in a 37°C incubator with 5% CO2.
 - Passage cells as needed to maintain optimal density.
- Preparation of Branaplam Stock Solution:
 - Prepare a high-concentration stock solution of branaplam (e.g., 10 mM) in DMSO.
 - Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
- · Cell Seeding for Treatment:
 - The day before treatment, seed the cells into multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 50-70% confluency).
- Branaplam Treatment:
 - On the day of treatment, prepare serial dilutions of branaplam from the stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).



- Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest branaplam concentration.
- Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of branaplam or the vehicle control.
- Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). A 72-hour treatment has been shown to be effective for HTT protein reduction.[12][13]
- Post-Treatment Analysis:
 - After the incubation period, cells can be harvested for downstream analysis such as:
 - Protein Analysis (Western Blot or Meso Scale Discovery): Lyse the cells to extract total protein. Quantify protein concentration and analyze for total and mutant HTT levels.
 - RNA Analysis (RT-qPCR or RNA-Seq): Isolate total RNA to analyze HTT mRNA levels or assess changes in splicing patterns.
 - Toxicity Assays: Collect the cell culture supernatant to measure the release of lactate dehydrogenase (LDH) or adenylate kinase to assess cytotoxicity.[12]

Protocol 2: Differentiation of iPSCs to Cortical Neurons and Branaplam Treatment

This protocol provides a general workflow for neuronal differentiation and subsequent treatment. Specific differentiation protocols may vary.

Materials:

- Patient-derived iPSCs
- · Neuronal induction and maturation media
- Branaplam
- DMSO



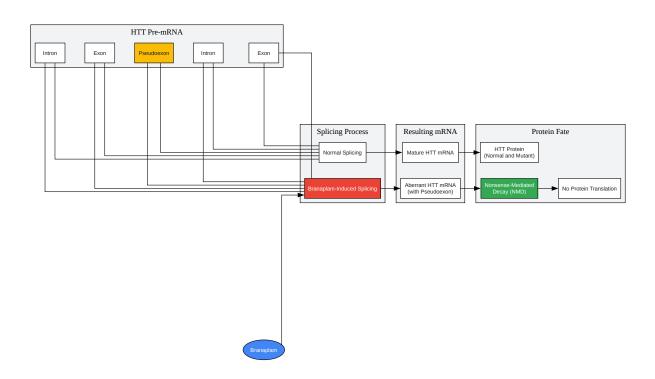
Cell culture plates coated with appropriate substrates (e.g., Poly-L-ornithine and Laminin)

Procedure:

- Neuronal Differentiation:
 - Differentiate iPSCs into cortical neurons using an established protocol. This typically involves a multi-week process of neural induction, progenitor expansion, and terminal differentiation.
- · Branaplam Treatment of Neurons:
 - Once the cortical neurons are mature (e.g., after 4-6 weeks of differentiation), they can be treated with branaplam.
 - Prepare branaplam dilutions in the neuronal maintenance medium as described in Protocol 1.
 - Replace the medium in the neuronal cultures with the branaplam-containing or vehicle control medium.
 - Incubate for the desired duration (e.g., 72 hours).
- Post-Treatment Analysis:
 - Harvest neurons for protein or RNA analysis as described in Protocol 1.
 - Immunocytochemistry can also be performed to assess neuronal morphology and the expression of specific markers.

Visualizations Signaling Pathway and Experimental Workflow Diagrams

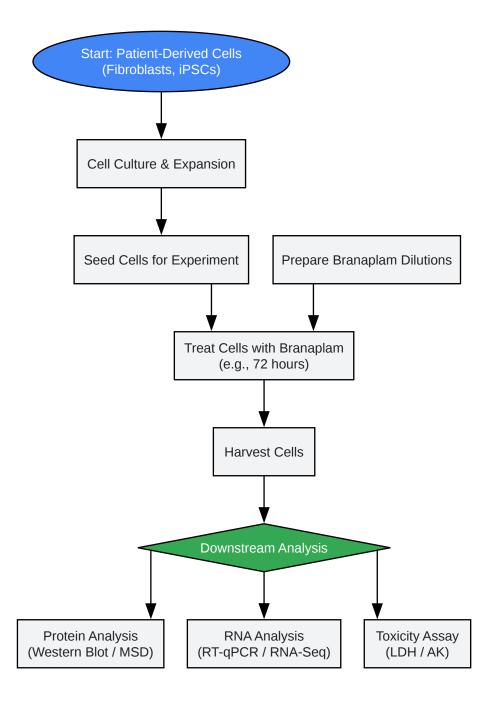




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Caption: Mechanism of branaplam in reducing Huntingtin protein.





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Caption: Experimental workflow for treating patient-derived cells.

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